molecular formula C19H12ClN3OS B11460930 [3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone

[3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone

Cat. No.: B11460930
M. Wt: 365.8 g/mol
InChI Key: IJWZJLQUPXKDFS-UHFFFAOYSA-N
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Description

3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[2,3-b]pyridine derivatives . The reaction conditions often include heating the reactants in the presence of a suitable solvent such as xylene or toluene, and using catalysts like calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridin-2-ylmethanone can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Chemistry

In chemistry, 3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridin-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, 3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridin-2-ylmethanone is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridin-2-ylmethanone stands out due to the presence of the pyridinyl group, which can enhance its binding affinity to certain biological targets. Additionally, the combination of the thieno[2,3-b]pyridine core with the chlorophenyl group provides a unique structural framework that can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C19H12ClN3OS

Molecular Weight

365.8 g/mol

IUPAC Name

(3-amino-6-pyridin-4-ylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C19H12ClN3OS/c20-13-3-1-12(2-4-13)17(24)18-16(21)14-5-6-15(23-19(14)25-18)11-7-9-22-10-8-11/h1-10H,21H2

InChI Key

IJWZJLQUPXKDFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)Cl

Origin of Product

United States

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